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Compound of Interest

Compound Name:
N-ethyl-1-(4-

methoxyphenyl)propan-1-amine

CAS No.: 40023-81-2

Cat. No.: B1622902 Get Quote

Executive Summary
This guide provides a technical comparison of 2C-B, a quintessential 2,5-dimethoxy-4-

substituted phenethylamine, against three structural analogs representing distinct

pharmacological classes: Mescaline (the naturally occurring prototype), DOI (a high-potency

amphetamine tool compound), and MDMA (a transporter-selective entactogen).

Key Technical Insight: While all four compounds share a phenethylamine backbone, 2C-B is

distinguished by a "balanced" high-affinity profile for 5-HT

and 5-HT

receptors with negligible affinity for monoamine transporters (SERT/DAT/NET). This contrasts
sharply with MDMA (transporter-dominant) and Mescaline (low-potency, modest selectivity).

Structural Basis of Selectivity (SAR)
The selectivity profile of 2C-B is dictated by the substitution at the 4-position of the phenyl ring.

The 2,5-Dimethoxy Pattern: Essential for 5-HT

receptor recognition.
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The 4-Bromo Substitution (2C-B): The large, lipophilic bromine atom fills a hydrophobic

pocket in the receptor (Val156 in 5-HT

), increasing affinity by ~100-fold compared to Mescaline.

The Alpha-Methyl Group (DOI/MDMA): The addition of an

-methyl group (creating an amphetamine) generally protects against MAO degradation and
can enhance potency, but often increases adrenergic binding.

Comparative SAR Table
Compound Backbone 4-Position -Position

Primary
Mechanism

2C-B Phenethylamine Bromo (-Br) H
5-HT

Agonist

Mescaline Phenethylamine Methoxy (-OMe) H
5-HT

Agonist (Weak)

DOI Amphetamine Iodo (-I) Methyl
5-HT

Agonist (Potent)

MDMA Amphetamine Methylenedioxy Methyl
SERT/DAT/NET

Releaser

Receptor Binding Profiles ( Data)
The following data aggregates binding affinities (

) from radioligand binding assays. Lower

values indicate higher affinity.[1][2]

Experimental Note: Values are derived from competition binding assays using human cloned

receptors.

5-HT
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Source: [

H]Ketanserin displacement (Antagonist label) or [

I]DOI (Agonist label).

Transporter Source: [

H]Citalopram (SERT) / [

H]Mazindol (DAT).

Table 1: Comparative Binding Affinities ( in nM)[3]
Receptor /
Target

2C-B (Focal) Mescaline (Ref) DOI (Tool)
MDMA

(Control)

5-HT 1 - 10 3,000 - 6,000 0.5 - 2.0 > 10,000

5-HT 2 - 15 2,000 - 4,000 2.0 - 5.0 > 10,000

5-HT > 5,000 1,600 - 6,000 > 10,000 > 10,000

SERT > 10,000 > 10,000 > 10,000 600

DAT > 10,000 > 10,000 > 10,000 1,500

Selectivity
5-HT

Selective
Non-selective

5-HT

Selective

Transporter

Selective

Interpretation:

2C-B displays nanomolar affinity for 5-HT

but is virtually inactive at transporters, distinguishing it from the neurotoxic potential of
MDMA.

Mescaline requires micromolar concentrations for activation, explaining the high human

dosage (200-500 mg) compared to 2C-B (15-25 mg).
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Functional Selectivity & Signaling Pathways[2][4][5]
[6][7][8]
Binding affinity does not equate to efficacy. 2C-B acts as a partial agonist at 5-HT

, whereas DOI is a full agonist. This difference is crucial for the "Head Twitch Response" (HTR)
in rodent models, a proxy for psychedelic activity.

Signaling Cascade Diagram
The following diagram illustrates the bifurcation between G-protein signaling (canonical) and

-Arrestin recruitment (biased), which is critical for understanding tolerance and efficacy.
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Caption: Divergent signaling pathways at the 5-HT2A receptor. 2C-B exhibits biased agonism,

favoring Gq-mediated Calcium flux over Beta-Arrestin recruitment compared to endogenous

serotonin.

Experimental Protocols
To replicate the data above, the following self-validating protocols are recommended.

Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine

values for 5-HT

. Validation: Specific binding must exceed 85% of total binding.
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Membrane Prep: Use HEK293 cells stably expressing human 5-HT

. Homogenize in 50 mM Tris-HCl (pH 7.4).

Ligand Selection:

Agonist State: Use [

I]DOI (0.5 nM).

Antagonist State: Use [

H]Ketanserin (1.0 nM).

Incubation: Incubate membranes (20

g protein) with radioligand and competing 2C-B (10

to 10

M) for 60 min at 37°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine

(reduces non-specific binding).

Analysis: Calculate

via non-linear regression; convert to

using the Cheng-Prusoff equation:

.

Protocol B: Calcium Flux Assay (Functional Efficacy)
Objective: Measure

and

(efficacy relative to 5-HT). Validation: Positive control (10

M 5-HT) must elicit max fluorescence.
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Cell Loading: Seed CHO-K1 cells expressing 5-HT

in 96-well black plates. Load with Fluo-4 AM calcium indicator dye for 45 min.

Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) on a FLIPR or

FlexStation.

Injection: Inject 2C-B (serial dilutions).

Readout: Record peak fluorescence change (

).

Normalization: Normalize data as % of maximal 5-HT response (

).

Expected 2C-B Result: Partial agonist (

~60-80%).

Expected DOI Result: Full agonist (

~90-100%).

Comparative Workflow Visualization
The following diagram outlines the logical flow for profiling a new phenethylamine against the

2C-B standard.
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Caption: High-Throughput Screening (HTS) workflow for categorizing novel phenethylamines

based on the 2C-B archetype.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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